molecular formula C8H12 B7949762 Cycloocta-1,3-diene

Cycloocta-1,3-diene

Cat. No.: B7949762
M. Wt: 108.18 g/mol
InChI Key: RRKODOZNUZCUBN-UHFFFAOYSA-N
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Description

Cycloocta-1,3-diene (C₈H₁₂) is an eight-membered cyclic hydrocarbon featuring two non-conjugated double bonds at positions 1 and 3. Its molecular structure (SMILES: C1CCC=CC=CC1) introduces unique conformational dynamics due to the ring strain and spatial arrangement of the double bonds . Key properties include:

  • Molecular weight: 108.18 g/mol
  • IUPAC name: this compound
  • Reactivity: Undergoes isomerization, photochemical ring-opening/closing, and selective 1,4-chlorosulfamidation .

The compound serves as a model system for studying pericyclic reactions and has been investigated for its role in catalytic transformations and photochemical dynamics .

Properties

IUPAC Name

cycloocta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKODOZNUZCUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Preparation and Reaction Mechanism

The catalyst is prepared by sequential addition of toluene, triethyl aluminum, and a proprietary mixed ligand system (P and N catalysts) under rigorously controlled anhydrous conditions. The active catalyst species facilitates a [4+4] cycloaddition of two butadiene molecules, forming the eight-membered ring structure of 1,3-COD. Key steps include:

  • Catalyst Activation : TEA reacts with the ligand system to generate a coordinatively unsaturated metal center, enabling butadiene coordination.

  • Dimerization : Two butadiene molecules undergo oxidative cyclization at the metal center, forming a metallocyclooctadiene intermediate.

  • Reductive Elimination : The intermediate releases 1,3-COD, regenerating the active catalyst.

Industrial Process Parameters

The reaction is conducted in a batch reactor under nitrogen atmosphere, with precise temperature control to manage exothermicity. Butadiene is added incrementally to maintain a reaction temperature below 110C110^\circ \text{C}, ensuring optimal selectivity. Post-reaction analysis typically reveals:

  • 1,3-COD yield : 84.2%84.2\%

  • Byproducts : 4-vinylcyclohexene (11.3%11.3\%) and trimers (4.5%4.5\%)

  • Butadiene conversion : 95.3%95.3\%

Table 1: Industrial Dimerization Conditions and Outcomes

ParameterValue
Catalyst SystemTriethyl Al + P/N Ligands
SolventToluene
Temperature85C85^\circ \text{C} (initial), 108±2C108 \pm 2^\circ \text{C} (peak)
Pressure<0.2MPa<0.2 \, \text{MPa}
Butadiene Feed1500 kg (batch-wise addition)
Reaction Time3 hours (post-feed)

This method’s scalability and high conversion make it the cornerstone of commercial 1,3-COD production, though it requires stringent control over moisture and oxygen to prevent catalyst deactivation.

Electrocyclic Ring Opening of Bicyclic Alkenes

A specialized synthetic route to 1,3-COD involves the thermal or photochemical electrocyclic ring opening of strained bicyclic alkenes, such as cis-bicyclo[4.2.0]oct-7-ene. This approach leverages orbital symmetry principles outlined by the Woodward-Hoffmann rules to predict stereochemical outcomes.

Mechanistic Basis

The reaction proceeds via a conrotatory mechanism, where the bicyclic precursor undergoes ring opening to relieve angular strain. For cis-bicyclo[4.2.0]oct-7-ene, this process yields cis,trans-cycloocta-1,3-diene as the primary product. The stereochemistry is dictated by the suprafacial/suprafacial orbital overlap pathway, consistent with a 4π4\pi-electron electrocyclic reaction under thermal conditions.

Experimental Protocol

  • Substrate Preparation : The bicyclic alkene is synthesized via Diels-Alder cycloaddition or transition-metal-catalyzed cyclization.

  • Ring Opening : Heating the substrate to 150C150^\circ \text{C} in an inert solvent (e.g., decalin) induces electrocyclic cleavage.

  • Isomerization : The initial cis,trans-1,3-COD product may undergo partial isomerization to the cis,cis-isomer, depending on reaction duration and temperature.

Table 2: Electrocyclic Synthesis Parameters

ParameterValue
Precursorcis-Bicyclo[4.2.0]oct-7-ene
Temperature150C150^\circ \text{C}
SolventDecalin
Reaction Time2–4 hours
Product Ratio (cis,trans:cis,cis)7:3

While this method offers precise stereochemical control, its reliance on bespoke bicyclic precursors limits large-scale applicability.

Metal-Mediated Isomerization of Cyclooctyne

A less conventional route involves the transition-metal-catalyzed isomerization of cyclooctyne to 1,3-COD. This method, exemplified by platinum(II) complexes, provides a pathway to access 1,3-COD under mild conditions.

Reaction Overview

Cyclooctyne, a highly strained alkyne, undergoes isomerization in the presence of a dinuclear platinum catalyst (e.g., [PtCl3(COC)][\text{PtCl}_3(\text{COC})]^-) to form a μ-η²:η²-1,3-COD ligand coordinated to the metal center. The reaction mechanism involves:

  • Alkyne Coordination : Cyclooctyne binds to the platinum center, inducing strain relief.

  • 1,3-Hydrogen Shift : A suprafacial hydrogen migration generates the conjugated diene.

  • Ligand Stabilization : The resulting 1,3-COD remains coordinated to the platinum dimer, necessitating ligand displacement for isolation.

Experimental Insights

  • Catalyst : Dinuclear platinum complex [(PtCl3)2(μ-η2:η2-1,3-COD)][(\text{PtCl}_3)_2(\mu\text{-}\eta^2\text{:}\eta^2\text{-1,3-COD})]

  • Conditions : Room temperature, dichloromethane solvent

  • Key Observation : DFT calculations confirm that the platinum center lowers the activation barrier for isomerization by stabilizing the transition state.

This method highlights the versatility of transition metals in accessing strained dienes, though the requirement for specialized catalysts and ligand separation complicates its practical use.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityKey AdvantageLimitation
Catalytic Dimerization84.2IndustrialHigh throughputSensitive catalyst handling
Electrocyclic Opening60–70LaboratoryStereochemical controlPrecursor complexity
Metal-Mediated IsomerizationN/ANicheMild conditionsProduct isolation challenges

Chemical Reactions Analysis

Hydrogenation Reactions

Cycloocta-1,3-diene undergoes catalytic hydrogenation to form cyclooctane (C₈H₁₆). Thermodynamic parameters for this reaction are well-documented:

ReactionΔᵣH° (kJ/mol)MethodConditionsReference
2 H₂ + C₈H₁₂ → C₈H₁₆-208.0CalorimetryLiquid phaseRoth, Adamczak et al. (1991)
-204.8 ± 0.3CalorimetrySolvent: Glacial acetic acidTurner, Mallon et al. (1973)

The reaction is exothermic, with minor variations in enthalpy depending on the solvent and catalyst.

Ozonolysis and Oxidative Cleavage

Ozonolysis of this compound proceeds via oxidative cleavage of both double bonds. The mechanism involves:

  • Cycloaddition of ozone to form a molozonide intermediate.

  • Rearrangement to a stable ozonide.

  • Reductive workup (e.g., dimethyl sulfide) to yield linear carbonyl compounds .

For conjugated dienes like this compound, the reaction rate coefficient with ozone is influenced by substitution patterns and strain. Atmospheric studies estimate rate coefficients for O₃ reactions with cyclic dienes at 1.2–3.5 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ , depending on ring strain and steric effects .

Gold-Catalyzed Transformations

This compound participates in gold(I)-catalyzed [2+2] cycloadditions with alkynes, forming cyclobutenes. Competing pathways may yield 1,3-dienes via cyclopropyl gold carbene intermediates. Theoretical studies (DFT) reveal:

  • Energy barriers for cyclobutene formation (ΔG‡ ≈ 8.9 kcal/mol) are lower than those for 1,3-diene pathways (ΔG‡ ≈ 9.9–10.7 kcal/mol) .

  • Substituents on reactants significantly influence product distribution (e.g., electron-withdrawing groups favor 1,3-dienes) .

Rhodium Complexation

Under reducing conditions, this compound forms stable η⁴-complexes with rhodium, such as [Rh(η⁵-C₅Ph₅)(1,3-C₈H₁₂)] . These complexes are structurally characterized, with the diene acting as a π-ligand .

Bromination and Nucleophilic Substitution

While direct bromination data for this compound is sparse, analogous reactions with 1,3,5-cyclooctatriene suggest:

  • Bromonium ion formation at a double bond.

  • Distal attack by bromide or nucleophiles (e.g., dimethylamine), leading to dibromides or substitution products .

  • Isolation of 1,6-dibromides confirms non-concerted mechanisms in strained systems .

Thermodynamic Stability and Isomerization

This compound exhibits isomerization equilibria. For the reaction:
C₈H₁₂ (1,3-diene)C₈H₁₂ (isomer)\text{C₈H₁₂ (1,3-diene)} \leftrightarrow \text{C₈H₁₂ (isomer)}
ΔᵣH° = -16.4 ± 1.4 kJ/mol (liquid phase, Taskinen and Nummelin, 1985) , indicating moderate strain relief upon isomerization.

Table 1: Comparative Reaction Rates with O₃

Substrate TypeRate Coefficient (298 K, cm³ molecule⁻¹ s⁻¹)Temperature Dependence (E/R, K)
Cyclic conjugated dienes1.2–3.5 × 10⁻¹⁶-800 to -1200
Acyclic monoalkenes1.0–8.7 × 10⁻¹⁸-1000 to -1500

Scientific Research Applications

Synthetic Applications

  • Diels-Alder Reactions :
    Cycloocta-1,3-diene is frequently used as a diene in Diels-Alder reactions, which are crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of complex cyclic structures that are essential in pharmaceutical development and materials science .
  • Catalyst Development :
    The compound serves as a model substrate for evaluating the activity and selectivity of various catalysts. Its reactivity enables researchers to probe the efficiency of catalysts in hydrogenation reactions and other transformations. Studies have shown that 1,3-cyclooctadiene can interact effectively with metal complexes, leading to the formation of organometallic compounds pivotal in catalysis .
  • Synthesis of Novel Compounds :
    1,3-Cyclooctadiene is utilized in synthesizing various cyclic compounds and derivatives. For instance, it has been employed to prepare bicyclic trienes and membranelike devices that exhibit catalytic properties .

Photochemical Applications

Research into the photochemical behavior of this compound has revealed its potential for photochemical isomerization processes. The excited-state dynamics of cis,cis-1,3-cyclooctadiene have been studied to understand its behavior under UV light exposure, leading to insights into potential applications in photochemistry .

Case Study 1: Catalytic Hydrogenation

A study demonstrated the use of dendrimer-encapsulated Pd-Rh bimetallic nanoparticles for the partial hydrogenation of 1,3-cyclooctadiene. This method showcased the compound's utility as a substrate in catalytic processes, highlighting its relevance in developing new catalytic systems .

Case Study 2: Organometallic Chemistry

Research has explored the interactions between this compound and various metal complexes. These studies have shown that modifying the structure of this compound can lead to new ligands that enhance catalyst performance across different reactions .

Comparative Analysis with Related Compounds

CompoundStructure DescriptionUnique Features
CyclohexeneSix-membered ring with one double bondLess reactive than dienes
1,5-CyclooctadieneEight-membered ring with two double bondsIsomeric form; different reactivity patterns
CycloheptatrieneSeven-membered ring with three double bondsHighly reactive; used in specialized syntheses

This compound's specific arrangement of double bonds allows for distinct reactivity patterns compared to these similar compounds. Its ability to undergo selective reactions makes it valuable not only in synthetic chemistry but also in industrial applications .

Mechanism of Action

The mechanism by which Cycloocta-1,3-diene exerts its effects depends on the specific reaction or application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic species. These species then facilitate various chemical transformations by providing a favorable environment for the reaction to occur .

In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Dienes

Compound Molecular Formula Ring Size Molecular Weight (g/mol) Key Structural Features
Cycloocta-1,3-diene C₈H₁₂ 8 108.18 Two non-conjugated double bonds; moderate ring strain
Cyclopenta-1,3-diene C₅H₆ 5 66.10 Conjugated diene; aromatic character; high ring strain
Cyclohexa-1,3-diene C₆H₈ 6 80.13 Conjugated diene; electron-donating in organometallic complexes
Cycloocta-1,3,5,7-tetraene C₈H₈ 8 104.15 Fully conjugated tetraene; highly strained and reactive

Key Observations :

  • Ring Strain : Smaller rings (e.g., cyclopenta-1,3-diene) exhibit higher strain, enhancing reactivity in Diels-Alder reactions. Larger rings (e.g., this compound) show reduced strain but unique conformational flexibility .
  • Electronic Properties: Cyclohexa-1,3-diene participates in electron donation to metals in organometallic complexes, as evidenced by HOMO localization on the diene and metal . This compound’s non-conjugated double bonds limit electron delocalization compared to fully conjugated systems like cyclooctatetraene .

Reactivity in Chemical Reactions

Table 2: Reaction Profiles of Cyclic Dienes

Compound Key Reactions Yield/Selectivity Notes
This compound 1,4-Chlorosulfamidation with chloramine-T 96% yield Steric hindrance favors trans-adduct formation
Photochemical ring-opening/closing Forms octa-1,3-diene or bicyclic products Pathway depends on excitation conditions
Cyclopenta-1,3-diene Diels-Alder reactions High reactivity Aromaticity enhances diene character; used in synthesizing polymers
Cyclohexa-1,3-diene Haloamidation with chloramine-T Variable diastereomer ratios Substituted derivatives show steric-dependent selectivity
Cycloocta-1,3,5,7-tetraene Polymerization and electrocyclic reactions High reactivity Conjugation enables rapid pericyclic rearrangements

Reactivity Insights :

  • Its photochemical behavior involves competing ring-opening and closing pathways, studied via ultrafast electron diffraction .
  • Cyclopenta-1,3-diene : High strain and aromaticity make it a superior diene in Diels-Alder reactions, enabling efficient synthesis of complex molecules .
  • Cyclohexa-1,3-diene : Reactivity in haloamidation varies with substituents; steric effects dominate product stereochemistry .

Biological Activity

Cycloocta-1,3-diene (C8H12) is a cyclic diene that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial effects, and other pharmacological properties, supported by data from various studies.

This compound is characterized by its eight-membered ring structure with two double bonds. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of these double bonds. Its chemical formula is C8H12\text{C}_8\text{H}_{12} and it has been utilized in organic synthesis and as a precursor in the production of various chemical compounds.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. One notable study evaluated its impact on human breast cancer (MCF7) and ovarian cancer (A2780) cell lines. The findings indicated that this compound exhibited significant cytotoxicity with IC50 values of approximately 15 μM for MCF7 and 10 μM for A2780 cells, suggesting a selective action against these cancer types .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. In vitro tests demonstrated that it possesses activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 μg/mL against Staphylococcus aureus and Escherichia coli , indicating moderate antimicrobial efficacy .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Tested Organisms/Cell Lines IC50/MIC Values Reference
CytotoxicityMCF7 (Breast Cancer)15 μM
A2780 (Ovarian Cancer)10 μM
Antimicrobial ActivityStaphylococcus aureus50 μg/mL
Escherichia coli50 μg/mL

Study on Anticancer Properties

In a detailed investigation published in Tetrahedron, researchers synthesized derivatives of this compound to evaluate their anticancer properties. The study highlighted that modifications to the cyclooctadiene structure could enhance its cytotoxic effects. Specifically, certain derivatives showed improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Evaluation

Another study focused on the antimicrobial potential of this compound derivatives against oral pathogens. The results indicated that specific derivatives exhibited enhanced activity against Candida albicans , a common fungal pathogen associated with oral infections. This suggests that structural modifications could lead to more effective antimicrobial agents derived from this compound .

Q & A

Q. What are the primary synthetic routes for cycloocta-1,3-diene, and how do reaction conditions influence product selectivity?

this compound is synthesized via catalytic processes such as dehydrogenation of cyclooctane or isomerization of cyclooctatetraene derivatives. Reaction conditions (e.g., temperature, catalysts like Pd/C or Rh complexes) critically affect stereoselectivity and yield. For example, high-pressure hydrogenation of cyclooctatetraene may favor COD formation over side products, but competing pathways require rigorous optimization .

Q. How does COD’s electronic structure influence its reactivity in Diels-Alder reactions?

COD’s conjugated diene system enables participation in [4+2] cycloadditions, but its ring strain and orbital symmetry dictate regioselectivity. Computational studies (e.g., DFT) reveal that electron-donating substituents on COD lower activation barriers for cycloaddition, while steric hindrance from the eight-membered ring limits reactivity with bulky dienophiles .

Q. What spectroscopic techniques are essential for characterizing COD’s conformational dynamics?

Nuclear Overhauser Effect (NOE) NMR and temperature-dependent UV-Vis spectroscopy are critical. For instance, NOE correlations resolve COD’s boat-chair conformational equilibria, while ultrafast transient absorption spectroscopy captures photoinduced ring-opening dynamics on femtosecond timescales .

Advanced Research Questions

Q. How do time-resolved ultrafast electron diffraction (UED) and X-ray diffraction (UXRD) resolve COD’s photochemical ring-opening/closing mechanisms?

UED and UXRD track structural changes in COD after 200 nm photoexcitation. Data show competing pathways: ring-opening to octa-1,3-diene (τ ≈ 240–400 fs) or ring-closing to bicyclo[4.2.0]oct-7-ene. Diffraction patterns reveal transient intermediates with distorted bond angles, inconsistent with static DFT models, suggesting non-adiabatic coupling effects .

Q. What contradictions exist between experimental and theoretical predictions of COD’s reaction pathways in chloramine-T reactions?

Chloramine-T reacts with COD via 1,4-chloroamidation, yielding trans-adducts predominantly (96% yield). However, molecular dynamics simulations predict cis selectivity due to steric stabilization. This discrepancy highlights limitations in force-field parameterization for strained cyclic dienes and underscores the need for ab initio trajectory calculations .

Q. How can sustainable synthesis of COD derivatives be evaluated using life-cycle assessment (LCA) methodologies?

LCA frameworks compare biobased vs. petrochemical routes for COD derivatives. Key metrics include energy efficiency (e.g., enzymatic catalysis reduces energy demand by 30%) and waste generation (bioprocesses lower halogenated solvent use). Sensitivity analyses reveal feedstock choice (e.g., glucose vs. lignin) critically impacts environmental footprints .

Methodological Guidance

Designing experiments to distinguish COD’s conformational isomers in solution:

  • Use variable-temperature NMR with cryoprobes to enhance signal resolution.
  • Apply 2D EXSY (exchange spectroscopy) to quantify isomerization rates.
  • Validate findings with MD simulations using polarizable force fields (e.g., AMOEBA) .

Addressing discrepancies in COD’s photoproduct distributions:

  • Perform pump-probe spectroscopy with tunable wavelengths to isolate excitation pathways.
  • Cross-validate diffraction data (UED/UXRD) with time-resolved Raman spectroscopy.
  • Incorporate multireference quantum methods (e.g., CASSCF) to model conical intersections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cycloocta-1,3-diene
Reactant of Route 2
Cycloocta-1,3-diene

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